molecular formula C5H5N3O2 B1682577 3-Hydroxypyrazine-2-carboxamide CAS No. 55321-99-8

3-Hydroxypyrazine-2-carboxamide

Cat. No.: B1682577
CAS No.: 55321-99-8
M. Wt: 139.11 g/mol
InChI Key: SZPBAPFUXAADQV-UHFFFAOYSA-N
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Description

T-1105, also known as 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, is a broad-spectrum antiviral compound. It is a nucleobase analog that mimics the structure of guanine and adenine, making it effective against various RNA viruses. T-1105 has shown potential in inhibiting the replication of viruses such as influenza, Zika, and SARS-CoV-2 .

Mechanism of Action

Target of Action

3-Hydroxypyrazine-2-carboxamide, also known as T-1105, is an antiviral compound that primarily targets the RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in the replication of RNA viruses, making it a prime target for antiviral drugs .

Mode of Action

The compound’s mode of action involves its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite is recognized by the viral RNA polymerase as a substrate, competing with guanosine 5’-triphosphate (GTP), which results in the inhibition of viral RNA synthesis .

Biochemical Pathways

The active form of this compound, pyrazine-ribofuranosyl-5′-triphosphate, is easily oxidized under inflamed organs by overproduced superoxide radical anion (O2•−) through the proton-coupled electron transfer (PCET) mechanism in the immune system . This suggests that the compound may play a role in the body’s immune response to viral infections.

Result of Action

The primary molecular effect of this compound is the inhibition of viral RNA synthesis, which effectively blocks the replication of many RNA viruses . This includes a variety of RNA viruses, including Zika virus (ZIKV), influenza virus, sandy virus, bunyavirus, West Nile virus (WNV), yellow fever virus (YFV), and foot-and-mouth disease virus (FMDV) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s active form is easily oxidized under inflamed organs by overproduced superoxide radical anion (O2•−) in the immune system . This suggests that the compound’s action, efficacy, and stability could be affected by the state of the body’s immune response and the presence of inflammation.

Biochemical Analysis

Biochemical Properties

3-Hydroxypyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly as a broad-spectrum viral polymerase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with RNA-dependent RNA polymerase, where this compound acts as an inhibitor by converting into a ribonucleoside triphosphate (RTP) metabolite . This interaction is essential for its antiviral activity, as it inhibits the replication of RNA viruses by interfering with the viral RNA synthesis process .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing levels of nicotinamide adenine dinucleotide (NAD+), which is involved in cellular processes such as energy production and DNA repair . This increase in NAD+ levels can enhance cellular metabolism and improve cell signaling pathways. Additionally, this compound has demonstrated antiviral activity against a range of RNA viruses, affecting viral replication within infected cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into a ribonucleoside triphosphate (RTP) metabolite, which then inhibits RNA-dependent RNA polymerase . This inhibition prevents the synthesis of viral RNA, thereby blocking viral replication. The compound’s structure allows it to be recognized by the viral polymerase as a substrate, leading to the incorporation of the RTP metabolite into the viral RNA chain, which ultimately results in chain termination .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. In vitro and in vivo studies have indicated that the compound can maintain its antiviral activity over extended periods, although the potential for resistance development needs to be monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown promising antiviral activity with minimal adverse effects . At higher doses, there is a potential for toxicity and adverse effects, including irritation and potential drug resistance . It is essential to determine the optimal dosage that maximizes efficacy while minimizing toxicity in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite interacts with RNA-dependent RNA polymerase, inhibiting viral RNA synthesis. The compound’s metabolism also involves interactions with nicotinamide adenine dinucleotide (NAD) adenylyltransferase, which facilitates its conversion into the active RTP form .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by its chemical properties, allowing it to accumulate in specific tissues where it exerts its antiviral effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with viral RNA polymerase and other biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its efficacy in inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-1105 involves the following steps:

Industrial Production Methods

Industrial production of T-1105 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

T-1105 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

T-1105 has a wide range of scientific research applications, including:

    Chemistry: T-1105 is used as a building block in the synthesis of other antiviral compounds. .

    Biology: T-1105 is studied for its ability to inhibit viral replication in cell cultures. .

    Medicine: T-1105 is being investigated as a potential antiviral drug. .

    Industry: T-1105 is used in the development of antiviral coatings and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPBAPFUXAADQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203888
Record name 3-Oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55321-99-8
Record name 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998
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Record name 55321-99-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503
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Record name 3-Oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxypyrazine-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
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Record name 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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